molecular formula C15H16O3 B3177924 Methyl 2-(6-methoxynaphthalen-2-yl)propanoate CAS No. 30012-51-2

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No. B3177924
CAS RN: 30012-51-2
M. Wt: 244.28 g/mol
InChI Key: ZFYFBPCRUQZGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(6-methoxynaphthalen-2-yl)propanoate” is also known as “Naproxen Methyl Ester” and is a derivative of Naproxen . It has the molecular formula C15H16O3 and a molecular weight of 244.29 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(6-methoxynaphthalen-2-yl)propanoate” has been analyzed in several studies . The compound has a complex structure with multiple rings and functional groups .


Chemical Reactions Analysis

“Methyl 2-(6-methoxynaphthalen-2-yl)propanoate” has been used in the photostabilization of PMMA films . The rate of photostabilization for PMMA in the presence of the additives was found to follow the order NiL 2 > CuL 2 > ZnL 2 > SnL 2 (L, ligand) .


Physical And Chemical Properties Analysis

“Methyl 2-(6-methoxynaphthalen-2-yl)propanoate” has a molecular formula of C15H16O3 and a molecular weight of 244.28574 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Fluorogenic Labeling in High-Performance Liquid Chromatography

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate has been used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) analysis of biologically important thiols such as glutathione, cysteine, and acetylcysteine. This compound reacts selectively and rapidly with thiols to form fluorescent adducts, aiding in their detection and quantification in pharmaceutical formulations (Gatti et al., 1990).

Photostabilization of Poly(methyl methacrylate)

This compound has been employed in the photostabilization of poly(methyl methacrylate) (PMMA) films. The inclusion of 2-(6-methoxynaphthalen-2-yl)propanoate and its metal ion complexes in PMMA films enhances their photostability, crucial for applications where light-induced degradation is a concern. The photostabilization efficiency varies depending on the metal ion used, offering flexibility in applications (Yousif et al., 2015).

Spectroscopic and Quantum Mechanical Studies

Studies involving spectroscopic and quantum mechanical analysis have been conducted on this compound to understand its electronic and vibrational characteristics. These studies are valuable for applications in molecular modeling and drug design, as they provide insights into the molecular structure and reactivity of the compound (Sakthivel et al., 2018).

Synthesis of Metal Ion Complexes

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate has been used in the synthesis of metal ion complexes. These complexes have applications in areas like catalysis, material science, and possibly medicinal chemistry. The structural characterization of these complexes provides valuable information for their potential uses (Yousif et al., 2013).

Antibacterial Activity

This compound has been modified to form new derivatives with potential antibacterial activity. The in vitro assessment of these derivatives against gram-positive and gram-negative bacteria highlights the compound's relevance in the development of new antimicrobial agents (Mamatha et al., 2011).

Safety And Hazards

The safety data sheet for “Methyl 2-(6-methoxynaphthalen-2-yl)propanoate” indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYFBPCRUQZGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016454
Record name (RS)-Naproxen methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate

CAS RN

30012-51-2
Record name (RS)-Naproxen methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3.07 grams of (S) 1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate, 1.0 gram of calcium carbonate, 100 ml. of dimethylformamide and 25 ml. of water is heated to 110° C. and maintained at that temperature for 5 hours. Then the mixture is cooled and the insolubles removed by filtration. The filtrate is poured into excess water and the solid which forms is collected by filtration. Separation by chromatography yields methyl 2-(6-methoxy-2-naphthyl)propionate, exhibiting an [α]25D =77° in chloroform and an optical purity of greater than 99 percent.
Name
( S )
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
COC(=O)C(C)(SC)c1ccc2cc(OC)ccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

16.1 Grams of the methyl ester of the 2-(5-bromo-6-methoxy-2-naphthyl)propionic acid are dissolved in 65 ml of methylene chloride and then 10.4 ml of mesitylene and 12 ml of anhydrous titanium tetrachloride are added while keeping the temperature at about 20° C. The reaction mixture is kept under stirring at room temperature for 80 hours and then is poured into a mixture made of 68 g of crushed ice and of 15 ml of a 35% (w/v) aqueous solution of hydrochloric acid. The layers are separated after 15 minutes of stirring, the aqueous layer is extracted with 30 ml of methylene chloride and then is discarded. The organic layers are collected, first washed with 50 ml of a 1N aqueous solution of hydrochloric acid, then with 50 ml of water and lastly with 50 ml of a 8% (w/v) aqueous solution of sodium bicarbonate. The organic solution is dried over anhydrous sodium sulfate and then is evaporated under vacuum. The residue is crystallized first with n-hexane and then with methyl alcohol obtaining 4 g of product with a yield equal to 32.7%.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
catalyst
Reaction Step Two
[Compound]
Name
ice
Quantity
68 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate

Citations

For This Compound
43
Citations
LH Nsaif, RI Al-Bayti, SA Kadhem - Drug Invention Today, 2020 - search.ebscohost.com
In this work, naproxen derivatives were synthesized by the reaction of naproxen with H2SO4 using methanol to give ester (1). Compound (1) was synthesized by reaction of naproxen …
Number of citations: 0 search.ebscohost.com
A Minecka, E Kaminska, M Tarnacka… - Molecular …, 2018 - ACS Publications
In this article, thermal properties, molecular dynamics, crystallization kinetics, and intermolecular interactions in pure naproxen (NAP), its amide (NH 2 –NAP), and four esters (methyl, …
Number of citations: 12 pubs.acs.org
J Waller, HS Toogood, V Karuppiah… - Organic & …, 2017 - pubs.rsc.org
Reduction of double bonds of α,β-unsaturated carboxylic acids and esters by ene-reductases remains challenging and it typically requires activation by a second electron-withdrawing …
Number of citations: 21 pubs.rsc.org
WM El-Husseiny, AA Magda, NI Abdel-Aziz… - European journal of …, 2018 - Elsevier
A new series of non-carboxylic naproxen analogues, bearing a variety of ring systems, such as oxadiazoles 3a–c and 6a–c, cycloalkanes 4a–d, cyclic imides 5a–c, and triazoles 7–9 …
Number of citations: 45 www.sciencedirect.com
H Mahran - journals.ekb.eg
CYANURATION of 1- naphthaldehyde (1) yielded the racemic …….2-hydroxy-2-(naphthalene-1-yl)ethanenitrile (R,S)-2 . The same reaction can be completed by using acetone …
Number of citations: 4 journals.ekb.eg
A Sardar, S Daud, M Fakhar-e-Alam… - Journal of Saudi …, 2022 - Elsevier
A series of 28 novel naproxen derivatives (4a-f, 5a-f, 6a-d, 7a-f, and 8a-f) have been designed, synthesized, and characterized. The synthesized derivatives were assessed as dual …
Number of citations: 4 www.sciencedirect.com
PA Oliveira, SL Capim, GM Gonçalves… - Fundamental & …, 2020 - Wiley Online Library
The development of analgesic drugs is still a necessity due to the inefficiency of the current treatments for some pathological conditions and also due to the adverse effects produced by …
Number of citations: 2 onlinelibrary.wiley.com
MA Shaheen, S Feng, M Anthony, MN Tahir, M Hassan… - Molecules, 2019 - mdpi.com
We report here the synthesis, characterization, and antibacterial evaluation of transition metal complexes of Ni, Cu, Co, Mn, Zn, and Cd (6a–f), using a Schiff base ligand (5) derived from …
Number of citations: 6 www.mdpi.com
SK Mohameda, MR Albayatic… - Int. J. Pharmaceut. Sci …, 2015 - researchgate.net
A series of potential biologically active compounds have been synthesized through the derivatization of carboxyl group in Naproxen core structure involving the conversion the …
Number of citations: 7 www.researchgate.net
SL Capim, GM Gonçalves, GCM Dos Santos… - Bioorganic & medicinal …, 2013 - Elsevier
We present in this article syntheses of six new hybrids compounds (4–9) that were efficiently prepared in one or two steps (70–84.6%) from our previous prototype (±)-cis-4-chloro-6-(…
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.